

In-Depth Technical Guide: 2-Methylbenzoylacetonitrile (CAS 5955-73-7)

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Compound of Interest

Compound Name: 2-Methylbenzoylacetonitrile

Cat. No.: B1348470

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzoylacetonitrile, with CAS number 5955-73-7, is a versatile chemical intermediate of significant interest in the fields of pharmaceutical and agrochemical research and development. Its chemical structure, featuring a benzoyl group attached to an acetonitrile moiety with a methyl substituent on the phenyl ring, provides a reactive scaffold for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key precursor in the development of fungicides.

Chemical and Physical Properties

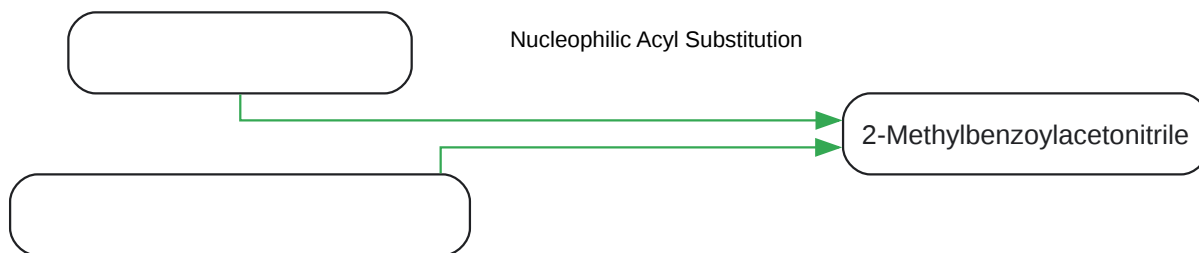
A summary of the key chemical and physical properties of **2-Methylbenzoylacetonitrile** is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	5955-73-7	
Molecular Formula	C ₁₀ H ₉ NO	
Molecular Weight	159.19 g/mol	
Appearance	Off-white to yellow crystalline solid	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in most organic solvents	
Density	Not available	

Synthesis and Purification

Synthetic Pathway

A common synthetic route to **2-Methylbenzoylacetonitrile** involves the reaction of 2-methylbenzoyl chloride with a cyanide source. This reaction is a nucleophilic acyl substitution where the cyanide ion attacks the electrophilic carbonyl carbon of the acid chloride.



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A representative synthetic pathway for **2-Methylbenzoylacetonitrile**.

Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of 2-alkylphenylacetonitriles, adapted for the synthesis of **2-Methylbenzoylacetonitrile**.^[1]

Materials:

- 2-Methylbenzoyl chloride
- Sodium cyanide (or other suitable cyanide source)
- Anhydrous aprotic solvent (e.g., acetonitrile, THF)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium cyanide in the anhydrous solvent.
- Cool the suspension in an ice bath.
- Slowly add a solution of 2-methylbenzoyl chloride in the same anhydrous solvent to the stirred suspension via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude **2-Methylbenzoylacetonitrile** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.

Spectroscopic Characterization

The structural confirmation of **2-Methylbenzoylacetonitrile** is achieved through various spectroscopic techniques. The expected spectral data are summarized below, based on the analysis of structurally related compounds.

Technique	Expected Data
¹ H NMR	Aromatic protons (multiplet), methyl protons (singlet), and methylene protons (singlet).
¹³ C NMR	Signals corresponding to the carbonyl carbon, nitrile carbon, aromatic carbons, methyl carbon, and methylene carbon.
IR (Infrared)	Characteristic absorption bands for the carbonyl group (C=O), nitrile group (C≡N), and aromatic C-H bonds.
MS (Mass Spectrometry)	A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Drug Development: A Precursor to Fungicides

2-Methylbenzoylacetonitrile is a crucial intermediate in the synthesis of strobilurin fungicides, a class of agricultural chemicals that inhibit fungal respiration.^[2] One prominent example is Trifloxystrobin.

Synthesis of Trifloxystrobin

The synthesis of Trifloxystrobin involves a multi-step process where **2-Methylbenzoylacetonitrile** is a key building block. A simplified workflow is illustrated below.

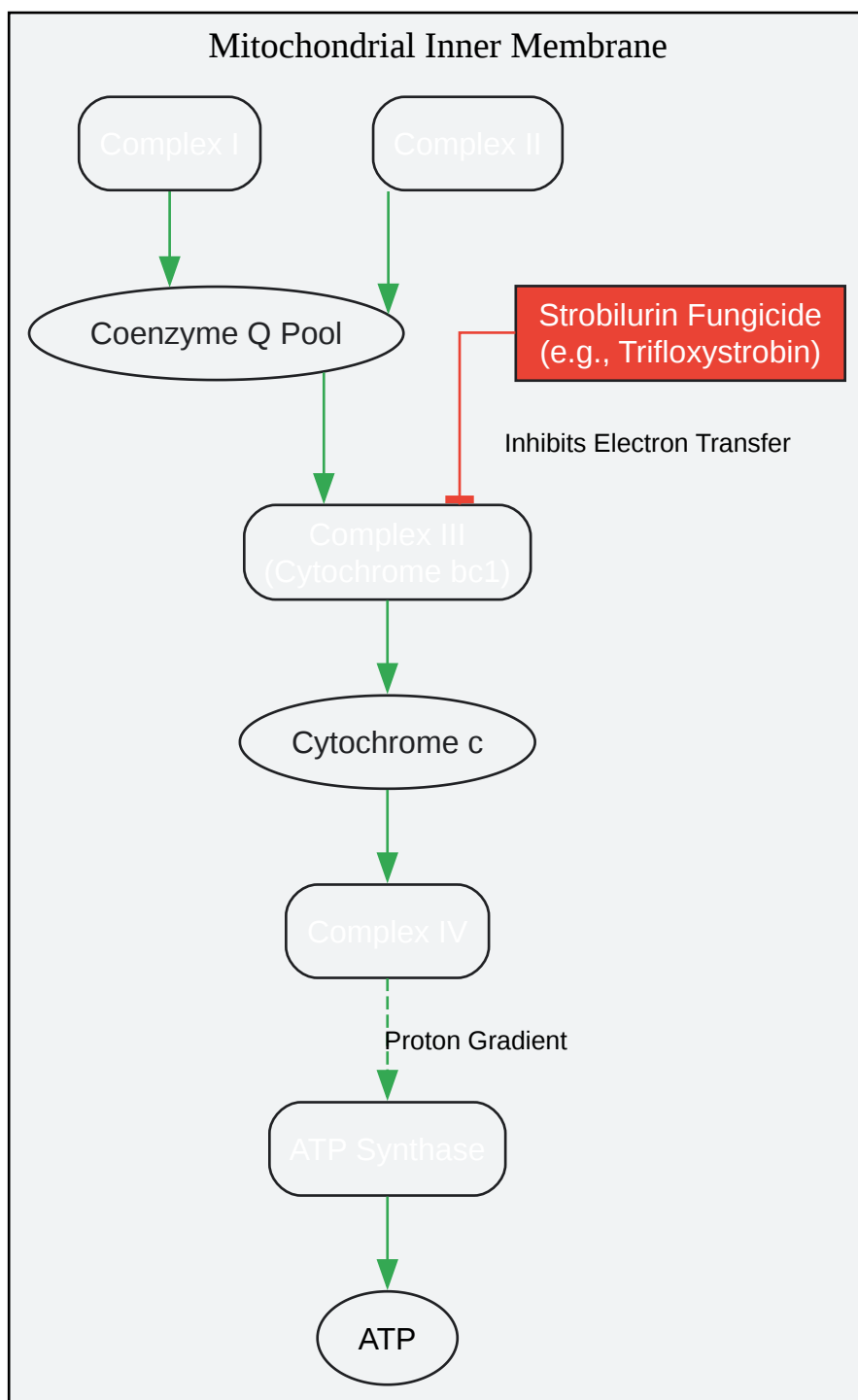


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Simplified synthetic workflow for Trifloxystrobin.

Mechanism of Action of Strobilurin Fungicides

Strobilurin fungicides, including Trifloxystrobin, act as Quinone outside Inhibitors (QoI).^{[3][4]} They block the electron transport chain at the cytochrome bc1 complex (Complex III) in the mitochondria of fungi. This inhibition disrupts the production of ATP, the energy currency of the cell, ultimately leading to fungal cell death.



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Mechanism of action of Strobilurin fungicides as QoI inhibitors.

Safety and Handling

2-Methylbenzoylacetonitrile should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylbenzoylacetonitrile is a valuable and versatile intermediate with significant applications in the synthesis of agrochemicals, particularly strobilurin fungicides. Its synthesis, while straightforward in principle, requires careful execution and purification to obtain a high-purity product. Understanding its chemical properties and reactivity is crucial for its effective utilization in the development of new and improved fungicidal agents and other bioactive molecules. This guide provides a foundational resource for researchers and professionals working with this important chemical compound.

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References

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